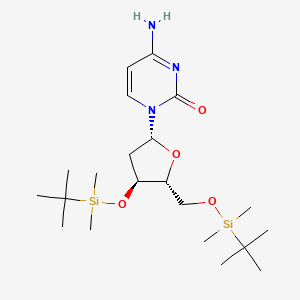

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a modified nucleoside analog. It is characterized by the presence of tert-butyldimethylsilyl groups at the 3’ and 5’ positions of the deoxycytidine molecule. This modification enhances the compound’s stability and lipophilicity, making it useful in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxycytidine with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the silylation process. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl groups.

Industrial Production Methods

While specific industrial production methods for 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mécanisme D'action

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine involves its incorporation into DNA or RNA strands during synthesis. The presence of the tert-butyldimethylsilyl groups can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to disruptions in DNA or RNA synthesis and function. This can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-thymidine

- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-uridine

- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-adenosine

Uniqueness

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is unique due to its specific modification at the 3’ and 5’ positions, which enhances its stability and lipophilicity compared to other nucleoside analogs. This makes it particularly useful in applications where increased stability and membrane permeability are desired.

Activité Biologique

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a modified nucleoside that plays a significant role in nucleic acid chemistry and molecular biology. Its structural modifications enhance stability and facilitate various biological applications, particularly in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound is synthesized through a series of chemical reactions involving the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The TBDMS group acts as a protecting agent, enhancing the compound's stability during synthesis and subsequent biological assays. The general synthetic route involves:

- Protection of Hydroxyl Groups : Using TBDMS chloride under basic conditions to selectively protect the 2' and 3' hydroxyl groups.

- Phosphitylation : Converting the protected nucleoside into its phosphoramidite form for further applications in oligonucleotide synthesis.

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides, allowing it to incorporate into DNA and RNA during replication and transcription processes. This incorporation can lead to:

- Inhibition of DNA Methyltransferases : Similar to other cytidine analogs, this compound may inhibit enzymes responsible for DNA methylation, thereby affecting gene expression.

- Induction of Cytotoxicity : Studies have shown that modified nucleosides can induce cytotoxic effects in cancer cells by disrupting normal cellular processes.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, in vitro studies have demonstrated significant reductions in cell viability when treated with this compound compared to untreated controls. The cytotoxic effects are often assessed using assays such as MTT or XTT, which measure metabolic activity as an indicator of cell viability.

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of this compound in cancer therapeutics:

- Study on Leukemia Cells : A study demonstrated that treatment with this compound led to increased apoptosis in leukemia cell lines, suggesting its potential as a therapeutic agent in hematological malignancies.

- Solid Tumor Models : In preclinical models of solid tumors, administration of this compound resulted in reduced tumor growth rates and enhanced survival compared to control groups.

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWHPVGBUBYJIT-LZLYRXPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N3O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.